8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1014075-17-2
VCID: VC5822787
InChI: InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(23(19)3)18(27)25(20(28)24(17)4)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3
SMILES: CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Molecular Formula: C20H22N6O2
Molecular Weight: 378.436

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1014075-17-2

Cat. No.: VC5822787

Molecular Formula: C20H22N6O2

Molecular Weight: 378.436

* For research use only. Not for human or veterinary use.

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione - 1014075-17-2

Specification

CAS No. 1014075-17-2
Molecular Formula C20H22N6O2
Molecular Weight 378.436
IUPAC Name 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-phenylethyl)purine-2,6-dione
Standard InChI InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(23(19)3)18(27)25(20(28)24(17)4)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3
Standard InChI Key ZRDDCQKSOVIPSD-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C23H26N6O2, derived from its purine backbone (C5H4N4O2), 3,5-dimethylpyrazole substituent (C5H7N2), and phenethyl group (C8H9). Its IUPAC name systematically describes the placement of substituents: the purine core at positions 8, 3, and 7 is modified with dimethylpyrazole, methyl, and phenethyl groups, respectively .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC23H26N6O2
Molecular Weight436.5 g/mol
CAS Registry Number1014008-81-1
SMILES NotationCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C

Stereochemical and Conformational Features

X-ray crystallography data for this compound is unavailable, but computational models predict a planar purine core with the pyrazole ring oriented perpendicularly. The phenethyl group introduces steric bulk, potentially influencing binding affinity in biological systems . Rotatable bonds in the phenethyl chain (C-C single bonds) suggest conformational flexibility, which may impact pharmacokinetic properties like membrane permeability .

Synthetic Pathways and Modifications

Key Synthetic Routes

The synthesis of purine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Purine Core Formation: Reaction of 4,5-diaminopyrimidine with urea under acidic conditions to generate the 2,6-dione structure.

  • Substituent Introduction:

    • Position 8: Coupling with 3,5-dimethylpyrazole via nucleophilic aromatic substitution.

    • Position 1: Alkylation using phenethyl bromide in the presence of a base like potassium carbonate .

Table 2: Synthetic Precursors and Conditions

StepReactantConditionsYield
14,5-DiaminopyrimidineHCl, reflux, 12 hrs65–70%
2a3,5-DimethylpyrazoleDMF, NaH, 80°C, 6 hrs45%
2bPhenethyl bromideK2CO3, DMF, 60°C, 8 hrs30%

Challenges in Purification

Chromatographic purification is often required due to byproducts from incomplete alkylation. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient has been effective for isolating the target compound .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data is scarce, but computational tools predict:

  • LogP (Octanol/Water): 2.8 ± 0.3, indicating moderate lipophilicity .

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, suggesting poor bioavailability without formulation aids .

Stability Profile

The compound degrades under acidic conditions (pH <3) via hydrolysis of the pyrazole-nitrogen bond. Thermal gravimetric analysis (TGA) shows stability up to 180°C, making it suitable for solid dosage forms .

CompoundTargetIC50/EC50Source
CID 16854895CDK2120 nM
CID 16855754Adenosine A1850 nM

Neuropharmacological Applications

The phenethyl moiety, common in neuromodulators, suggests potential affinity for dopamine or serotonin receptors. Molecular docking studies indicate weak interactions with 5-HT2A (ΔG = -7.2 kcal/mol), though in vitro validation is pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator